2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide
Overview
Description
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a nitrophenyl group, and a mercapto group
Preparation Methods
The synthesis of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Mercapto Group: The mercapto group is introduced via thiolation reactions, often using reagents like thiourea.
Attachment of the Nitrophenyl Group: The nitrophenyl group is incorporated through nitration reactions, typically involving nitric acid and sulfuric acid.
Final Assembly: The final compound is assembled through acylation reactions, where the acetamide group is attached to the thiazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and strong acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis. The pathways involved often include disruption of cellular processes and induction of oxidative stress.
Comparison with Similar Compounds
Compared to other thiazole derivatives, 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide is unique due to its combination of functional groups. Similar compounds include:
2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole: Lacks the nitrophenyl and acetamide groups.
N-(4-nitrophenyl)acetamide: Lacks the thiazole and mercapto groups.
4-nitrophenylthiazole: Lacks the mercapto and acetamide groups.
These structural differences result in variations in chemical reactivity and biological activity, making this compound a compound of particular interest.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S2/c15-9(5-8-10(16)13-11(19)20-8)12-6-1-3-7(4-2-6)14(17)18/h1-4,8H,5H2,(H,12,15)(H,13,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBQWJQKHIRNOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=S)S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193272 | |
Record name | 5-Thiazolidineacetamide, N-(4-nitrophenyl)-4-oxo-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142200-43-8 | |
Record name | 5-Thiazolidineacetamide, N-(4-nitrophenyl)-4-oxo-2-thioxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142200-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazolidineacetamide, N-(4-nitrophenyl)-4-oxo-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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